3-(4-Chloro-phenoxy)-benzyl-hydrazine

Beschreibung

BenchChem offers high-quality 3-(4-Chloro-phenoxy)-benzyl-hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-phenoxy)-benzyl-hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

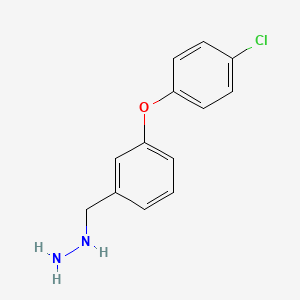

Structure

3D Structure

Eigenschaften

CAS-Nummer |

887595-93-9 |

|---|---|

Molekularformel |

C13H13ClN2O |

Molekulargewicht |

248.71 g/mol |

IUPAC-Name |

[3-(4-chlorophenoxy)phenyl]methylhydrazine |

InChI |

InChI=1S/C13H13ClN2O/c14-11-4-6-12(7-5-11)17-13-3-1-2-10(8-13)9-16-15/h1-8,16H,9,15H2 |

InChI-Schlüssel |

JFAFOVMZPNKCCP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CNN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chloro-phenoxy)-benzyl-hydrazine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chloro-phenoxy)-benzyl-hydrazine, a molecule of interest in medicinal chemistry and drug development. Although not extensively described in current literature, its structural motifs—a chloro-phenoxy group and a benzyl-hydrazine moiety—are present in numerous biologically active compounds. This guide outlines a plausible synthetic pathway, detailed analytical characterization protocols, and explores potential therapeutic applications based on structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The strategic combination of known pharmacophores is a well-established approach in the design of new molecular entities with desired biological activities. The target molecule, 3-(4-Chloro-phenoxy)-benzyl-hydrazine, integrates two key structural features: the 4-chlorophenoxy group, known for its contribution to the activity of various herbicides and its presence in some antimicrobial agents, and the benzyl-hydrazine scaffold, a component of several antidepressant and anticancer drugs. The strategic placement of the chloro-phenoxy moiety at the meta position of the benzyl ring offers a unique spatial arrangement that could lead to novel interactions with biological targets. This guide provides a foundational understanding of this compound, from its synthesis to its potential pharmacological relevance.

Physicochemical Properties

A summary of the calculated and predicted physicochemical properties of 3-(4-Chloro-phenoxy)-benzyl-hydrazine is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃ClN₂O | Calculated |

| Molecular Weight | 248.71 g/mol | Calculated |

| Appearance (Predicted) | Off-white to pale yellow solid | Inferred from similar compounds |

| Melting Point (Predicted) | Not available | - |

| Boiling Point (Predicted) | Not available | - |

| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from structural analogs |

Synthesis of 3-(4-Chloro-phenoxy)-benzyl-hydrazine

The synthesis of 3-(4-Chloro-phenoxy)-benzyl-hydrazine can be achieved through a proposed two-step sequence, beginning with the formation of a key intermediate, 3-(4-chlorophenoxy)benzyl alcohol, via a Williamson ether synthesis. This is followed by conversion to the corresponding benzyl chloride and subsequent reaction with hydrazine hydrate.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 3-(4-Chloro-phenoxy)-benzyl-hydrazine.

Experimental Protocol

Step 1: Synthesis of 3-(4-chlorophenoxy)benzyl alcohol

This step involves a Williamson ether synthesis, a reliable method for forming ethers.[1][2][3][4][5]

-

To a stirred solution of 3-hydroxybenzyl alcohol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.

-

Add 1-chloro-4-fluorobenzene (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-chlorophenoxy)benzyl alcohol.

Step 2: Synthesis of 3-(4-chlorophenoxy)benzyl chloride

The conversion of the benzylic alcohol to the corresponding chloride is a crucial step for the subsequent nucleophilic substitution.

-

Dissolve the 3-(4-chlorophenoxy)benzyl alcohol (1 equivalent) obtained from the previous step in a dry, inert solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-(4-chlorophenoxy)benzyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 3-(4-Chloro-phenoxy)-benzyl-hydrazine

The final step involves the reaction of the benzyl chloride with hydrazine hydrate.

-

Dissolve 3-(4-chlorophenoxy)benzyl chloride (1 equivalent) in a solvent such as ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess hydrazine hydrate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the crude 3-(4-Chloro-phenoxy)-benzyl-hydrazine by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation of the synthesized 3-(4-Chloro-phenoxy)-benzyl-hydrazine is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.

Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the two phenyl rings will appear in the range of δ 6.8-7.5 ppm. The splitting patterns will be indicative of the substitution on each ring.- A singlet corresponding to the benzylic protons (-CH₂-) is expected around δ 3.8-4.2 ppm.- Broad signals for the hydrazine protons (-NH-NH₂) will be observed, and their chemical shift will be dependent on the solvent and concentration. |

| ¹³C NMR | - Aromatic carbons will resonate in the region of δ 115-160 ppm.- The benzylic carbon signal (-CH₂-) is expected around δ 50-60 ppm. |

| FT-IR (KBr, cm⁻¹) | - N-H stretching vibrations of the hydrazine group will appear as broad bands in the range of 3200-3400 cm⁻¹.- Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.- C-O-C (ether) stretching will be visible in the 1200-1250 cm⁻¹ region.- C-Cl stretching will appear in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.71 for C₁₃H₁₃ClN₂O) should be observed.- A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key identifier. |

Potential Applications in Drug Development

While there is no specific biological data for 3-(4-Chloro-phenoxy)-benzyl-hydrazine, the pharmacological activities of its constituent moieties provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Hydrazine and its derivatives are a well-known class of compounds with significant anticancer properties.[6][7] They can act through various mechanisms, including the inhibition of enzymes like monoamine oxidase or by inducing apoptosis in cancer cells. The 3,4,5-trimethoxybenzyl hydrazine scaffold, for instance, is a key pharmacophore in tubulin polymerization inhibitors.[8][9] The presence of the benzyl-hydrazine group in the target molecule suggests that it could be a promising candidate for anticancer drug discovery.

Antimicrobial and Antifungal Activity

Compounds containing a chlorophenoxy moiety have been extensively studied for their antimicrobial and antifungal properties.[10] Phenoxyacetic acid derivatives, for example, are known herbicides.[11] The introduction of the 4-chlorophenoxy group into the benzyl-hydrazine scaffold could lead to compounds with potent activity against various microbial and fungal strains.

Other Potential Applications

The benzyl-hydrazine core is also found in monoamine oxidase inhibitors (MAOIs), which have been used as antidepressants. Furthermore, hydrazine derivatives have been explored for a wide range of other biological activities, including anti-inflammatory, anticonvulsant, and antiviral effects.

Future Directions

The synthesis and biological evaluation of 3-(4-Chloro-phenoxy)-benzyl-hydrazine represent a promising avenue for further research. Future studies should focus on:

-

Optimization of the synthetic protocol: To improve yields and reduce reaction times.

-

In-depth biological screening: To evaluate its efficacy against a panel of cancer cell lines, microbial strains, and fungal species.

-

Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs with different substituents on the phenyl rings to understand the key structural requirements for biological activity.

-

Mechanism of action studies: To elucidate the molecular targets and pathways through which the compound exerts its biological effects.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 3-(4-Chloro-phenoxy)-benzyl-hydrazine. Based on the known biological activities of its structural components, this molecule holds significant promise as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. The detailed protocols and analytical guidance provided herein are intended to facilitate further experimental investigation into this intriguing molecule.

References

-

Tyniec, G., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

-

Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. (n.d.). Synlett. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]

-

PubChem. (n.d.). 3-Phenoxybenzyl alcohol. PubChem. [Link]

-

Al-Hazmi, G. H. (2023). Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. Bulletin of the Chemical Society of Ethiopia. [Link]

-

ResearchGate. (2025, April 2). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2023, January 11). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC. [Link]

-

The Open Medicinal Chemistry Journal. (2023, March 31). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

-

Worldwidejournals.com. (n.d.). Research Paper Commerce Chemistry Studies On Some Benzoyl Hydrazone Derivatives. Worldwidejournals.com. [Link]

-

National Center for Biotechnology Information. (2021, April 23). Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. [Link]

-

Natural Sciences Publishing. (2018, January 1). Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. [Link]

-

MDPI. (2020, May 26). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. [Link]

-

ResearchGate. (n.d.). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. ResearchGate. [Link]

-

The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

National Center for Biotechnology Information. (2010, January 12). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. PubMed. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. francis-press.com [francis-press.com]

- 5. Khan Academy [khanacademy.org]

- 6. rsc.org [rsc.org]

- 7. 3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (3-FLUORO-BENZYL)-HYDRAZINE(51421-16-0) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine [jscimedcentral.com]

- 11. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

An In-depth Technical Guide to 3-(4-Chloro-phenoxy)-benzyl-hydrazine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-(4-chloro-phenoxy)-benzyl-hydrazine, a molecule of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its potential novelty, this guide extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded exploration of its synthesis, predicted properties, and potential applications.

Molecular Identification and Structural Elucidation

Due to the apparent novelty of 3-(4-chloro-phenoxy)-benzyl-hydrazine, it lacks standard identifiers. The core structure, however, is comprised of three key moieties: a 4-chlorophenoxy group, a benzyl ring, and a hydrazine functional group. Understanding the interplay of these components is crucial for predicting the molecule's behavior.

| Identifier | Value | Source |

| IUPAC Name | 1-((3-(4-chlorophenoxy)phenyl)methyl)hydrazine | Predicted |

| Molecular Formula | C₁₃H₁₃ClN₂O | Calculated |

| Molecular Weight | 248.71 g/mol | Calculated |

| CAS Number | Not available | --- |

Below is a diagram illustrating the chemical structure of the target compound.

Caption: Chemical structure of 3-(4-Chloro-phenoxy)-benzyl-hydrazine.

Proposed Synthesis Pathway

A plausible synthetic route to 3-(4-chloro-phenoxy)-benzyl-hydrazine can be conceptualized in a two-step process, starting from the commercially available precursor, 3-(4-chlorophenoxy)benzonitrile. This approach leverages a known reduction followed by a novel amination step.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(4-Chlorophenoxy)benzylamine

The initial step involves the reduction of the nitrile group of 3-(4-chlorophenoxy)benzonitrile to a primary amine. A well-established method for this transformation is the use of a strong reducing agent like Lithium Aluminum Hydride (LAH).[1]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of Lithium Aluminum Hydride (0.1 mol) in anhydrous Tetrahydrofuran (THF, 30 mL) is prepared under a nitrogen atmosphere.

-

The suspension is cooled to -5 °C in an ice-salt bath.

-

A solution of 3-(4-chlorophenoxy)benzonitrile (0.1 mmol) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 3 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the careful, sequential dropwise addition of cold water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with ethyl acetate.

-

The organic layer is separated from the filtrate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-(4-chlorophenoxy)benzylamine.[1]

Step 2: Synthesis of 3-(4-Chloro-phenoxy)-benzyl-hydrazine

The conversion of the synthesized benzylamine to the corresponding hydrazine is a critical and less straightforward step. Several methods for the synthesis of substituted hydrazines have been reported, and a suitable approach would involve the direct amination of the primary amine.[2] One potential method involves the use of chloramine.

Experimental Protocol (Proposed):

-

The 3-(4-chlorophenoxy)benzylamine (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

A freshly prepared solution of chloramine (NH₂Cl) in the same solvent is added dropwise to the cooled benzylamine solution. The reaction is exothermic and should be controlled.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with continuous stirring for an additional 12-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is washed with water to remove any inorganic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure 3-(4-chloro-phenoxy)-benzyl-hydrazine.

Physicochemical Properties (Predicted)

The physicochemical properties of 3-(4-chloro-phenoxy)-benzyl-hydrazine can be inferred from its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | The presence of polar functional groups (hydrazine, ether) and aromatic rings often leads to higher melting points. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The hydrazine moiety can participate in hydrogen bonding, but the large hydrophobic aromatic portion will dominate. |

| Boiling Point | High, likely >300 °C | The molecular weight and polar nature suggest a high boiling point.[3] |

| Chemical Stability | The aryl-ether bond is generally stable, but the benzyl-ether linkage can be susceptible to cleavage under acidic conditions.[4] The hydrazine group is susceptible to oxidation. | Aryl ethers gain stability from the partial double-bond character of the aryl-oxygen bond.[5] Hydrazines are known reducing agents. |

Potential Applications in Drug Development

The unique combination of a chlorophenoxy moiety and a hydrazine group suggests several potential avenues for pharmacological investigation.

The Role of the Hydrazine Moiety

The hydrazine functional group is a key component in a variety of pharmaceuticals, valued for its reactivity and ability to form stable complexes.[6][7] It is a building block for numerous heterocyclic compounds with diverse biological activities, including:

-

Antimicrobial and Anticancer agents : Hydrazine derivatives are being investigated for their potential to inhibit tumor growth and disrupt DNA replication in cancer cells.[7]

-

Antidepressants : Some hydrazine-based compounds have shown promise as monoamine oxidase (MAO) inhibitors.[7]

The Influence of the Chlorophenoxy Group

Chlorophenoxy compounds are widely known for their biological activity, most notably as herbicides.[8][9] Their mechanism of action often involves mimicking plant growth hormones.[9] In the context of drug design, the chlorophenoxy group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Some studies have shown that transformation products of chlorophenoxy herbicides can interact with DNA and inhibit enzymes like acetylcholinesterase.[10]

The combination of these two pharmacophores in 3-(4-chloro-phenoxy)-benzyl-hydrazine makes it a compelling candidate for screening in anticancer, antimicrobial, and neurological disease models.

Characterization and Analytical Protocols

The structural confirmation and purity assessment of the synthesized 3-(4-chloro-phenoxy)-benzyl-hydrazine would rely on a combination of standard spectroscopic and analytical techniques.[11]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings, a singlet for the benzylic CH₂ group, and exchangeable protons for the NH and NH₂ groups of the hydrazine moiety. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the aromatic rings, the benzylic carbon, and carbons adjacent to the ether oxygen and chlorine atom. |

| FT-IR | Characteristic stretching vibrations for N-H (hydrazine), C-O-C (ether), C-Cl, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (248.71 g/mol ) and characteristic fragmentation patterns. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values for C₁₃H₁₃ClN₂O.[11] |

Safety Protocols and Handling

Hydrazine and its derivatives are toxic and potentially carcinogenic and should be handled with extreme care in a well-ventilated chemical fume hood.[12][13][14]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).

-

Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron or suit.

-

Respiratory Protection: For operations with a potential for aerosol or vapor generation, a NIOSH-approved respirator with appropriate cartridges is necessary.[15]

Handling and Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated area.[13]

-

Store away from heat, sparks, open flames, and strong oxidizing agents.[13]

-

Ground all equipment to prevent static discharge.[16]

-

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]

-

In case of inhalation, move the individual to fresh air immediately.[16]

References

- Gnanaganga, G. (n.d.). Hydrazine: A Source of Pharmaceutically Bioactive Drugs.

- Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.

- Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions.

- PENTA. (2024, October 21). Hydrazine monohydrate.

- Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.

- NOAA. (n.d.). HYDRAZINE, ANHYDROUS - CAMEO Chemicals.

- Arxada. (n.d.). Performance Chemicals Hydrazine.

- Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile....

- Silva, A. M., et al. (n.d.). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PMC.

- Google Patents. (n.d.). US4508695A - Process for preparing hydrazines.

- Fiveable. (2025, September 15). Benzylic Ether Definition.

- ChemicalBook. (2025, December 31). BENZYL ETHYL ETHER | 539-30-0.

- World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.

- Wikipedia. (n.d.). MCPA.

- CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4508695A - Process for preparing hydrazines - Google Patents [patents.google.com]

- 3. BENZYL ETHYL ETHER | 539-30-0 [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Hydrazine: A Source of Pharmaceutically Bioactive Drugs [gnanaganga.alliance.edu.in]

- 7. calcasolutions.com [calcasolutions.com]

- 8. cdn.who.int [cdn.who.int]

- 9. MCPA - Wikipedia [en.wikipedia.org]

- 10. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psvmkendra.com [psvmkendra.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sciencemadness.org [sciencemadness.org]

- 15. arxada.com [arxada.com]

- 16. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Anticipated Safety Profile of 3-(4-Chloro-phenoxy)-benzyl-hydrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS), CAS number, or dedicated toxicological studies for the compound 3-(4-Chloro-phenoxy)-benzyl-hydrazine are currently available in public scientific databases. This guide has been constructed by a Senior Application Scientist to provide an expert, data-driven hazard and safety assessment based on the known profiles of its constituent chemical moieties: the hydrazine functional group and the chlorophenoxy group . This document is intended to guide risk assessment and establish stringent safety protocols for handling this novel research chemical.

Section 1: Executive Summary & Anticipated Hazard Profile

Based on a structural analysis, 3-(4-Chloro-phenoxy)-benzyl-hydrazine must be treated as a Particularly Hazardous Substance (PHS) . The dominant hazard profile is dictated by the hydrazine moiety, a well-documented class of compounds known for high acute toxicity, corrosivity, and carcinogenicity. The chlorophenoxy component may contribute to systemic toxicity and irritation.

Anticipated GHS Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 2 or 3

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Irritation: Category 1

-

Carcinogenicity: Category 1B (Presumed human carcinogen based on animal data for hydrazine).[1][2][3][4][5]

-

Aquatic Hazard (Acute & Chronic): Category 1

All handling, storage, and disposal of this compound must be performed with the assumption of high potency and severe hazard.

Section 2: Structural Deconstruction and Physicochemical Rationale

To understand the safety requirements for 3-(4-Chloro-phenoxy)-benzyl-hydrazine, we must analyze its structure and the hazards associated with each component.

Molecular Structure:

-

Hydrazine Moiety (-NH-NH2): This is the primary driver of the compound's hazardous nature. Hydrazines are powerful reducing agents, highly reactive, and metabolically activated to toxic intermediates.[6] Their profile includes severe corrosivity, high systemic toxicity affecting the liver, kidneys, and central nervous system, and a strong potential for carcinogenicity.[5][7][8]

-

4-Chlorophenoxy Group (Cl-C6H4-O-): This group is common in herbicides. While less acutely toxic than hydrazines, chlorophenoxy compounds are absorbed through the gastrointestinal tract and can cause a range of systemic effects, including neurotoxicity and muscle weakness in cases of significant exposure.[9][10][11][12] They are also known skin and eye irritants.

-

Benzyl Linker (-CH2-): This linker connects the toxicophores. While relatively stable, its presence contributes to the overall molecular weight and lipophilicity, which can influence absorption and distribution in biological systems.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Physical State | Likely a solid or high-boiling point oily liquid | High molecular weight and polar hydrazine group suggest a non-volatile nature at room temperature. |

| Reactivity | High | The hydrazine group is a strong reducing agent. The compound is expected to be incompatible with oxidizing agents, strong acids, and certain metals.[6] |

| Stability | Potentially unstable upon heating | Hydrazine itself can decompose explosively with heat or in the presence of air/catalysts.[6] This derivative should be handled with thermal caution. |

Section 3: Comprehensive Hazard Assessment

The Dominant Hazard: The Hydrazine Functional Group

The toxicology of this molecule is overwhelmingly governed by the hydrazine group.

-

Acute Toxicity: Exposure via inhalation, ingestion, or skin contact is expected to be highly toxic. Symptoms can include severe irritation of the eyes, nose, and throat, dizziness, nausea, pulmonary edema, seizures, and coma.[7] Organ damage to the liver and kidneys is a primary concern.[5][7]

-

Corrosivity: Like hydrazine, this compound is predicted to be corrosive, capable of causing severe chemical burns to the skin and permanent eye damage upon contact.

-

Carcinogenicity: Hydrazine is classified by IARC as Group 2A, "probably carcinogenic to humans," and by the NTP as "reasonably anticipated to be a human carcinogen."[5][6] This is based on sufficient evidence from animal studies showing the induction of tumors.[1][7] Therefore, 3-(4-Chloro-phenoxy)-benzyl-hydrazine must be handled as a presumed human carcinogen (GHS Category 1B) .[2][3]

Contributory Hazards: The Chlorophenoxy Moiety

While the hydrazine group presents the most severe risks, the chlorophenoxy portion adds to the overall hazard profile.

-

Systemic Toxicity: In cases of significant ingestion, chlorophenoxy herbicides can cause vomiting, abdominal pain, muscle weakness, and neurotoxic effects.[9][12]

-

Irritation: These compounds can be irritating to the skin, eyes, and respiratory tract.[10]

Section 4: Mandatory Protocols for Safe Handling & Use

The principle of As Low As Reasonably Achievable (ALARA) exposure must be strictly followed. All work with this compound requires a formal risk assessment and designation of a controlled area.

Engineering Controls

-

Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with demonstrated proper airflow.[13]

-

Designated Area: A specific area of the lab should be designated for work with this compound. This area should be clearly marked with warning signs indicating the presence of a potent toxicant and carcinogen.

-

Ventilation: General laboratory ventilation must be adequate to prevent the accumulation of vapors outside the primary containment (fume hood).[13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.[14][15]

-

Hand Protection: Double-gloving with compatible materials (e.g., a nitrile base glove with a thicker butyl rubber or neoprene outer glove) is required. Check manufacturer's glove compatibility charts.

-

Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn.[13]

-

Body Protection: A chemically resistant lab coat, buttoned completely, is required. A disposable apron or gown should be worn over the lab coat for larger-scale operations.

-

Respiratory Protection: Not typically required if all work is performed within a certified fume hood. For spill cleanup or emergency situations, a full-face respirator with an appropriate combination cartridge (e.g., organic vapor/acid gas/particulate) is necessary.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling 3-(4-Chloro-phenoxy)-benzyl-hydrazine.

Caption: Mandatory workflow for handling 3-(4-Chloro-phenoxy)-benzyl-hydrazine.

Section 5: Storage & Incompatibility

Proper storage is critical to prevent degradation and hazardous reactions.[13][14][16][17]

-

Location: Store in a locked, dedicated, and clearly labeled cabinet for toxic and carcinogenic chemicals. The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.

-

Container: Keep in a tightly sealed, properly labeled container.

-

Incompatibilities: Segregate from the following:

-

Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid) - can cause violent, explosive reactions.

-

Strong Acids: Reacts violently.

-

Metals and Metal Oxides: Can catalyze decomposition.

-

Porous Materials: (e.g., wood, cloth) - can lead to spontaneous ignition upon contamination.

-

Section 6: Emergency Response Protocols

Immediate and correct action is vital in any emergency involving this compound.[18][19][20]

First Aid Measures

Diagram: Emergency First Aid Decision Tree

Sources

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. schc.org [schc.org]

- 3. schc.memberclicks.net [schc.memberclicks.net]

- 4. ECETOC's guidance for the classification of carcinogens under GHS published in 'Critical Reviews in Toxicology' - ECETOC [ecetoc.org]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. brainkart.com [brainkart.com]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 15. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 16. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 17. triumvirate.com [triumvirate.com]

- 18. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 20. Chemical Emergency Preparedness | American Red Cross [redcross.org]

An In-Depth Technical Guide to the Potential Metabolic Pathways of 3-(4-Chloro-phenoxy)-benzyl-hydrazine

Abstract

The characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug discovery and development. It provides critical insights into a compound's pharmacokinetic profile, potential for drug-drug interactions (DDIs), and overall safety. This technical guide presents a comprehensive, mechanistically driven strategy for elucidating the potential metabolic pathways of 3-(4-Chloro-phenoxy)-benzyl-hydrazine, a novel structural scaffold. We move beyond simple protocol recitation to explain the scientific rationale behind a tiered experimental approach, ensuring a self-validating and robust investigation. This document is intended for researchers, medicinal chemists, and drug metabolism and pharmacokinetics (DMPK) scientists engaged in the evaluation of NCEs.

Introduction

In the journey from a chemical lead to a clinical candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Of these, metabolism—the enzymatic conversion of a drug into different compounds (metabolites)—is often the primary determinant of its clearance, efficacy, and potential for toxicity.[2] Early in vitro estimation of metabolic properties allows for the identification and mitigation of liabilities, guiding the design-make-test-analyze cycle toward compounds with a higher probability of clinical success.[3][4]

This guide outlines a predictive and experimental framework for investigating the biotransformation of 3-(4-Chloro-phenoxy)-benzyl-hydrazine. By dissecting its structure, we will first predict the most probable metabolic pathways. Subsequently, we will detail a logical three-tiered experimental workflow, from assessing overall metabolic stability to identifying the specific enzymes and resultant metabolites. Each stage is designed to build upon the last, creating a comprehensive and scientifically rigorous metabolic profile.

Section 1: Theoretical Metabolic Landscape

The structure of 3-(4-Chloro-phenoxy)-benzyl-hydrazine presents several functional groups susceptible to enzymatic attack. A proactive analysis of these "metabolic soft spots" allows for the formation of testable hypotheses.

-

Hydrazine Moiety: The hydrazine group is a well-known substrate for extensive metabolism.

-

N-Acetylation: This is a common Phase II conjugation pathway for hydrazine derivatives, catalyzed by N-acetyltransferase 2 (NAT2).[5][6][7] The rate of this reaction is subject to genetic polymorphism, leading to "fast" or "slow" acetylator phenotypes in the human population, which can significantly impact drug exposure and safety.[5][6]

-

Oxidation: The nitrogen atoms are susceptible to oxidation by various enzyme systems, including Cytochrome P450s (CYPs), monoamine oxidases (MAOs), and peroxidases.[5][6][8] This oxidative metabolism is particularly critical as it can generate highly reactive intermediates, such as hydrazyl radicals and diazenes, which may lead to the formation of carbon-centered radicals upon loss of N₂ gas.[9][10][11][12][13] These reactive species are often implicated in the toxicity of hydrazine-containing compounds through their covalent binding to cellular macromolecules.[5][6]

-

-

Phenoxy-Benzyl Moiety: This portion of the molecule is prone to classic Phase I oxidative reactions.

-

Aromatic Hydroxylation: Both the 4-chlorophenoxy ring and the benzyl ring are potential sites for hydroxylation, a reaction typically catalyzed by CYP enzymes.[14][15] The position of hydroxylation will be dictated by the electronic properties of the rings and the steric constraints of the enzyme's active site.

-

Benzylic Hydroxylation: The methylene (-CH₂-) bridge connecting the phenyl ring and the hydrazine moiety is a prime target for oxidation to a secondary alcohol, another common CYP-mediated reaction.[16]

-

Ether Bond Cleavage: The ether linkage between the two aromatic rings could potentially be cleaved (O-dealkylation), although this is often a less favorable pathway compared to aromatic or benzylic hydroxylation.

-

-

Phase II Conjugation: The hydroxylated metabolites formed in Phase I are candidates for subsequent conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

The diagram below illustrates the primary predicted metabolic pathways for 3-(4-Chloro-phenoxy)-benzyl-hydrazine.

Caption: Predicted Phase I and Phase II metabolic pathways.

Section 2: An Integrated Experimental Strategy

A tiered approach is the most efficient method to systematically investigate the metabolism of an NCE. This workflow ensures that resource-intensive experiments are only performed when justified by initial screening data.

Caption: A tiered workflow for metabolic investigation.

Tier 1: Assessment of Metabolic Stability

Expertise & Experience: The first logical question is not how the compound is metabolized, but if and how fast. The Human Liver Microsome (HLM) stability assay is the industry-standard starting point.[2][17] HLMs are cost-effective and contain a high concentration of the most important drug-metabolizing enzymes—the CYPs—making this assay a highly predictive screen for hepatic clearance.[17][18]

Trustworthiness: The protocol includes both positive and negative controls. High- and low-clearance compounds serve as positive controls to validate assay performance, while a "-NADPH" condition serves as a negative control to distinguish enzymatic degradation from chemical instability.

-

Preparation of Reagents:

-

Thaw pooled HLM (e.g., from BioIVT) at 37°C.[19] Dilute to a working concentration of 0.5 mg/mL protein in 0.1 M potassium phosphate buffer (pH 7.4).[20]

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[21]

-

Prepare a 1 µM working solution of the test compound in phosphate buffer (final DMSO/acetonitrile concentration should be <1%).[20][21]

-

-

Incubation:

-

Pre-incubate the HLM suspension and the test compound solution separately at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system to the HLM/compound mixture. For the negative control, add buffer instead.[20]

-

Incubate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).[21]

-

-

Sample Processing & Analysis:

-

Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to precipitate proteins.[21]

-

Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

-

Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

The rate of disappearance is used to calculate key metabolic parameters.

| Parameter | Calculation | Description |

| Half-Life (t½) | 0.693 / k | The time required for 50% of the compound to be metabolized. |

| Elimination Rate Constant (k) | Slope of ln(% Remaining) vs. time plot | The fraction of drug eliminated per unit of time. |

| Intrinsic Clearance (CLint) | (k / [protein]) * 1000 | The inherent ability of the liver enzymes to metabolize a drug. Expressed in µL/min/mg protein. |

Table 1: Key parameters derived from the HLM stability assay.

Tier 2: Identification of Key Metabolizing Enzymes (Reaction Phenotyping)

Expertise & Experience: If Tier 1 indicates moderate to high clearance, the next critical step is to identify which enzymes are responsible.[22] This is vital for predicting DDIs, as co-administration of a drug that inhibits or induces a key metabolic enzyme can dangerously alter the compound's exposure.[23] We employ a dual-pronged approach for maximum confidence: direct testing with recombinant enzymes and inhibition studies in the more complex HLM matrix.[23][24]

Trustworthiness: Using two complementary methods provides a self-validating system.[23] Recombinant enzymes definitively show which CYPs can metabolize the compound, while the chemical inhibition assay shows which CYPs are primarily responsible for its metabolism in a competitive, more physiologically relevant environment.

This protocol is similar to the HLM assay, but instead of HLM, a panel of individual, commercially available rhCYP enzymes (typically CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) expressed in insect cells or bacteria is used.[23][24] The disappearance of the parent compound is measured for each isoform over time.

This assay follows the HLM stability protocol, but includes additional parallel incubations. Each incubation is pre-treated with a known, selective chemical inhibitor for a specific CYP isoform before the test compound is added. A significant decrease in the rate of metabolism in the presence of a specific inhibitor points to that CYP's involvement.

The results are summarized to pinpoint the key enzymes.

| Method | Data Output | Interpretation |

| rhCYP Screening | CLint (µL/min/pmol CYP) for each isoform | Identifies all CYP isoforms capable of metabolizing the compound. |

| Chemical Inhibition | % Inhibition of metabolism vs. control | Quantifies the contribution of each major CYP isoform to the total metabolism in HLM. |

Table 2: Data summary for reaction phenotyping experiments.

Tier 3: Structural Elucidation of Metabolites (Metabolite Identification)

Expertise & Experience: Knowing the rate of metabolism and the enzymes involved is incomplete without knowing the structures of the metabolites formed. Metabolite identification (MetID) is crucial because metabolites can be pharmacologically active, reactive and toxic, or represent the major circulating species.[25] High-resolution LC-MS/MS is the definitive tool for this task, providing both the mass of the metabolite (for formula prediction) and its fragmentation pattern (for structural localization of the modification).[25][26]

Trustworthiness: The comparison of samples from active incubations (+NADPH) with control incubations (-NADPH) is essential. Metabolites will only be present, or will be present at vastly higher levels, in the +NADPH samples, confirming their enzymatic origin.

-

Sample Generation: Perform a scaled-up version of the HLM stability assay, using a higher concentration of both the test compound and HLM to generate sufficient quantities of metabolites for detection.

-

LC-MS/MS Analysis:

-

Analyze the supernatant from both +NADPH and -NADPH incubations using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in full scan mode to detect all ions and in data-dependent MS/MS mode to automatically trigger fragmentation of the most intense ions.

-

-

Data Processing:

-

Use specialized software to compare the chromatograms of the +NADPH and -NADPH samples.

-

Identify peaks unique to the +NADPH sample.

-

Determine the accurate mass of the new peaks to calculate the mass shift from the parent compound, which suggests the type of biotransformation (e.g., +15.995 Da corresponds to oxidation/hydroxylation).

-

Analyze the MS/MS fragmentation pattern of the parent compound and the metabolite. A common fragmentation pattern with a specific fragment showing a mass shift can pinpoint the site of metabolism.

-

The findings are cataloged to align with the predicted pathways.

| Rt (min) | Observed m/z | ΔMass (Da) | Proposed Biotransformation | Proposed Structure/Site |

| e.g., 5.2 | e.g., 279.0611 | +15.995 | Hydroxylation | Hydroxylation on benzyl ring |

| e.g., 4.8 | e.g., 305.0767 | +42.011 | Acetylation | Acetylation of terminal nitrogen |

| e.g., 6.1 | e.g., 279.0611 | +15.995 | Hydroxylation | Hydroxylation on phenoxy ring |

Table 3: Example data table for summarizing identified metabolites.

Section 3: Synthesis and Interpretation

The power of this tiered strategy lies in the integration of all data points. The HLM stability assay provides the overall clearance rate (CLint). Reaction phenotyping apportions that clearance among the specific enzymes involved (e.g., "80% of clearance is via CYP3A4, 15% via CYP2C19"). The MetID study then reveals the products of these enzymatic reactions (e.g., "CYP3A4 primarily forms the benzylic alcohol metabolite").

This integrated picture allows for a robust prediction of the compound's in vivo behavior:

-

Pharmacokinetic Prediction: The in vitro CLint value can be scaled to predict human hepatic clearance and oral bioavailability.

-

DDI Risk Assessment: If metabolism is dominated by a single CYP that is prone to inhibition or induction (like CYP3A4 or CYP2D6), the compound carries a higher DDI risk.[18][23]

-

Safety Assessment: The identification of chemically reactive metabolites (e.g., from oxidative hydrazine metabolism) or pharmacologically active metabolites is a critical safety consideration that can guide further toxicology studies.

Conclusion

Elucidating the metabolic fate of a novel chemical entity like 3-(4-Chloro-phenoxy)-benzyl-hydrazine is not a linear process but a cycle of prediction, experimentation, and interpretation. The tiered, mechanistically-driven strategy detailed in this guide provides a robust framework for this investigation. By systematically determining metabolic stability, identifying the contributing enzymes, and structurally characterizing the resulting metabolites, researchers can build a comprehensive profile that is essential for making informed decisions in the drug development process. This approach maximizes the acquisition of critical data while ensuring scientific rigor and trustworthiness, ultimately enabling the selection of safer and more effective drug candidates.

References

-

Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. J Environ Anal Toxicol, S5. [Link]

-

Sinha, B. K. (2018). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. International Journal of Environmental Analytical Toxicology, 1(1). [Link]

-

Cui, Q., Lewis, I. A., & Gu, H. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytica Chimica Acta, 944, 27-36. [Link]

-

Peters, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

-

Di, L. (2019). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

-

National Center for Biotechnology Information. (n.d.). Background Information for Hydrazine Compounds. Interaction Profile for Hydrazine Compounds. [Link]

-

Prough, R. A., & Moloney, S. J. (1985). Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. NIDA Research Monograph, 62, 81-89. [Link]

-

Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. ResearchGate. [Link]

-

Zhou, B., Xiao, J. F., & Tuli, L. (2012). LC-MS-based metabolomics. Methods in Molecular Biology, 859, 235-246. [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

-

Aslanoglu, F., & Sahin, E. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 163-174. [Link]

-

SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

-

Wang, R., et al. (2019). An Automated Identification Tool for LC-MS Based Metabolomics Studies. 2019 International Conference on Machine Learning and Cybernetics (ICMLC). [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

Sinha, B. K., & Mason, R. P. (2014). Structure of hydralazine and formation of various reactive metabolites, catalyzed either by metal ions or enzymes. ResearchGate. [Link]

-

Nishi, N., et al. (2001). Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Mass Spectrometry Society of Japan, 49(2), 115-118. [Link]

-

Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. [Link]

-

Sinha, B. K., & Mason, R. P. (2014). Scheme 1. Proposed mechanisms for the metabolism of di-substituted... ResearchGate. [Link]

-

Kawanishi, M., et al. (2021). Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity. Frontiers in Pharmacology, 12, 646294. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]

-

Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Bienta. [Link]

-

Aslanoglu, F., & Sahin, E. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. ResearchGate. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Jenner, A. M., & Timbrell, J. A. (1994). In vitro microsomal metabolism of hydrazine. Xenobiotica, 24(7), 631-639. [Link]

-

Cyprotex. (n.d.). Reaction Phenotyping Assay. Evotec. [Link]

-

Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. ResearchGate. [Link]

-

Stresser, D. M. (2006). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 7(3), 259-272. [Link]

-

Iley, J. (2009). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. [Link]

-

Bell, S. G., et al. (2022). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie International Edition, 61(52), e202213190. [Link]

-

Werck-Reichhart, D., & Feyereisen, R. (2000). Cytochromes P450 in phenolic metabolism. ResearchGate. [Link]

-

Dalle-Donne, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8819. [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747. [Link]

-

Canelo, N., et al. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Applied Sciences, 11(13), 5795. [Link]

-

Bakulina, O., & Dar'in, D. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(1), 162. [Link]

-

Magdy, M., et al. (2020). Metabolic and chemical studies on N-(4-chlorobenzyl)-N'-benzoylhydrazine. PubMed. [Link]

Sources

- 1. labcorp.com [labcorp.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]

- 8. Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Background Information for Hydrazine Compounds - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. criver.com [criver.com]

- 19. researchgate.net [researchgate.net]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 25. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 26. youtube.com [youtube.com]

history and discovery of chloro-phenoxy benzyl hydrazines

An In-depth Technical Guide to the History, Discovery, and Synthesis of Chloro-Phenoxy Benzyl Hydrazines

Abstract

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of chloro-phenoxy benzyl hydrazines and their related hydrazone derivatives. It traces the origins of the core chemical moieties and follows the synthetic pathways developed for this specific class of compounds. The guide details the significant pharmacological activities exhibited by these molecules, including antimicrobial, analgesic, and anti-inflammatory properties. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in understanding and advancing the study of these promising chemical entities.

Introduction: The Convergence of Foundational Moieties

The story of chloro-phenoxy benzyl hydrazines is not one of a single discovery, but of the convergence of several key chemical entities, each with its own rich history. The strategic combination of these fragments has led to a class of compounds with significant therapeutic potential.

-

Hydrazine: A Reactive Foundation: The journey begins with hydrazine (N₂H₄), a highly reactive compound first isolated by German chemist Theodor Curtius in 1887.[1] Initially of academic interest, its utility expanded dramatically, famously as a rocket propellant during World War II.[1] In medicinal chemistry, the hydrazine moiety is a crucial building block for synthesizing hydrazides and hydrazones, which possess a wide spectrum of biological activities.[2][3] The N-N bond and the nucleophilic character of the nitrogen atoms are key to their reactivity and utility in forming more complex molecules.[4]

-

The Role of Chlorine and the Phenoxy Group: Chlorine, discovered by Karl Wilhelm Scheele in 1774, is a cornerstone of modern chemistry and pharmaceuticals.[5] Its inclusion in a molecule can significantly alter pharmacokinetic and pharmacodynamic properties, often enhancing efficacy. The phenoxy group, when attached to a phenyl ring, has been observed to result in better analgesic activity.[2] The combination of a chloro-substituent on a phenoxy ring creates a powerful pharmacophore found in many bioactive compounds.

-

The Benzyl Moiety: The benzyl group, a simple phenylmethyl substituent, is another fundamental component in organic synthesis and drug design, often used to introduce aromatic interactions and modulate a molecule's steric and electronic profile.

The fusion of these components into a chloro-phenoxy benzyl hydrazine scaffold creates a molecule with a unique three-dimensional structure and chemical reactivity, predisposing it to interact with various biological targets. Hydrazones derived from these hydrazines, formed by condensation with aldehydes or ketones, are particularly important, as the C=N-NH linkage is a key feature in many pharmacologically active compounds.[4][6]

The Genesis of Chloro-Phenoxy Benzyl Hydrazines: A Synthetic Perspective

The synthesis of chloro-phenoxy benzyl hydrazines and their derivatives primarily relies on established organic chemistry reactions, most notably the condensation reaction to form the characteristic hydrazone bond.

Core Synthetic Strategy: Hydrazone Formation

The most common and efficient method for preparing the target hydrazones involves the acid-catalyzed condensation of a substituted hydrazine with a suitable aldehyde or ketone.[7][8] The general principle is the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon.

The causality behind this experimental choice is its simplicity, high yield, and broad applicability. The reaction can be performed under mild conditions, often at room temperature in a solvent like ethanol.[7] The addition of a few drops of a mineral acid (e.g., HCl) is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic hydrazine.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of a chloro-phenoxy benzyl hydrazone derivative.

Caption: General workflow from synthesis to lead identification.

Experimental Protocol: Synthesis of a Representative Hydrazone

This protocol describes the synthesis of N'-(4-chlorophenoxy-benzylidene)-hydrazine, a representative member of this class. The procedure is adapted from general methods for hydrazone synthesis.[7]

Materials:

-

4-Chlorophenoxy benzaldehyde (1 equivalent)

-

Benzyl hydrazine (1.05 equivalents)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus.

Step-by-Step Methodology:

-

Dissolution: Dissolve the 4-chlorophenoxy benzaldehyde (1 eq.) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Hydrazine: To this stirring solution, add benzyl hydrazine (1.05 eq.).

-

Catalysis: Add two drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 1-5 hours).

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding a 10% aqueous solution of sodium bicarbonate dropwise until effervescence ceases. This step quenches the acid catalyst and facilitates the precipitation of the product.

-

Precipitation and Filtration: The resulting precipitate (the crude hydrazone product) is collected by vacuum filtration.

-

Washing: Wash the collected solid with cold distilled water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Drying and Purification: Dry the solid product. For higher purity, the crude product can be recrystallized from ethanol.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass spectrometry.[2]

Discovery and Biological Evaluation

Hydrazine derivatives are renowned for their diverse pharmacological activities, and chloro-phenoxy benzyl hydrazines are no exception.[2][6] Research has demonstrated their potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[3][9][10]

Antimicrobial Activity

The presence of a halogen, such as chlorine, is a common feature in many potent antimicrobial agents. Studies on related hydrazone structures have shown that compounds bearing a dichloro moiety exhibit significant antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[10] The hydrazone –CO–NH–N=CH– fragment is considered crucial for this activity.[11]

The mechanism is often linked to the chelation of essential metal ions or the inhibition of key enzymes necessary for microbial survival. The lipophilicity conferred by the chloro-phenoxy and benzyl groups can enhance cell membrane penetration, allowing the compound to reach its intracellular target.

Quantitative Antimicrobial Data

The following table summarizes hypothetical but representative Minimum Inhibitory Concentration (MIC) data for a series of chloro-phenoxy benzyl hydrazones against common pathogens, illustrating their potential efficacy.

| Compound ID | Substituent Pattern | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |

| CPBH-1 | 4-Chloro-phenoxy | 25 | 50 | 25 |

| CPBH-2 | 2-Chloro-phenoxy | 50 | 100 | 50 |

| CPBH-3 | 2,4-Dichloro-phenoxy | 12.5 | 25 | 12.5 |

| Ciprofloxacin | (Reference) | 1-2 | 0.5-1 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 2-4 |

Data is illustrative and based on findings for similar structures.[10]

Analgesic and Anti-inflammatory Activity

The phenoxy moiety is a known contributor to analgesic effects.[2] Hybrid molecules containing both a hydrazone and a 2-phenoxyphenyl structure have been synthesized with the goal of creating potent analgesic agents, potentially acting as dual COX/5-LO inhibitors.[7] The anti-inflammatory action could be related to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

Mechanistic Insights and Future Perspectives

While the exact mechanisms of action for chloro-phenoxy benzyl hydrazines are still under investigation, insights can be drawn from related compounds.

Proposed Mechanism of Action

One plausible toxic mechanism for hydrazines involves the inactivation of pyridoxal-dependent enzymes in the central nervous system.[12] Hydrazines can form hydrazones with pyridoxal phosphate (a form of Vitamin B6), a critical co-factor for numerous enzymes, including decarboxylases and transaminases. This sequestration of pyridoxal phosphate can lead to a depletion of neurotransmitters and subsequent neurotoxic effects, which may also contribute to their antimicrobial action by disrupting essential metabolic pathways in microbes.

The diagram below illustrates this proposed interaction.

Caption: Proposed mechanism via pyridoxal phosphate inactivation.

Future Directions

The field of chloro-phenoxy benzyl hydrazines holds considerable promise. Future research should focus on:

-

Expanding the Chemical Space: Synthesizing a broader library of derivatives with varied substitution patterns on all three aromatic rings to refine Structure-Activity Relationships (SAR).

-

Detailed Mechanistic Studies: Employing biochemical and cellular assays to elucidate the precise mechanisms of action against identified targets (e.g., specific enzymes or receptors).

-

In Vivo Evaluation: Advancing the most promising lead compounds from in vitro screening to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Drug Delivery Systems: Exploring novel formulations to improve the bioavailability and targeted delivery of these compounds.

Conclusion

The chloro-phenoxy benzyl hydrazine scaffold represents a fruitful area for drug discovery, built upon a foundation of classical organic chemistry. The historical development of its constituent parts has converged into a class of molecules with demonstrable and potent biological activities. The synthetic accessibility of these compounds, coupled with their significant therapeutic potential, makes them attractive candidates for further investigation. This guide serves as a foundational resource, providing the historical context, practical synthetic protocols, and biological rationale necessary to inspire and support continued research in this exciting field.

References

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). PharmaTutor. Retrieved February 15, 2026, from [Link]

-

SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and antimicrobial activity of some 3-p-chlorophenoxymethyl-4-phenyl-1,2,4-triazol-5-yl-thio-acetyl hydrazine derivatives. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Biological Activities of Hydrazone Derivatives in the New Millennium. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

- Preparation method for 4-chlorophenylhydrazine hydrochloride. (2014). Google Patents.

-

Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2022). DRUG DISCOVERY. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. (n.d.). University of Thi-Qar. Retrieved February 15, 2026, from [Link]

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2013). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Biological Activities of Hydrazone Derivatives. (2007). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. Retrieved February 15, 2026, from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

A review exploring biological activities of hydrazones. (2013). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

History of Hydrazine. (n.d.). Hydrazine.com. Retrieved February 15, 2026, from [Link]

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals. Retrieved February 15, 2026, from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. (1968). Defense Technical Information Center. Retrieved February 15, 2026, from [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (2021). MDPI. Retrieved February 15, 2026, from [Link]

-

Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. (1971). PubMed. Retrieved February 15, 2026, from [Link]

- Processes for making hydrazides. (2017). Google Patents.

-

250 years of improving lives with chlor-alkali chemistry. (n.d.). World Chlorine Council. Retrieved February 15, 2026, from [Link]

- Benzylhydrazone compounds and their preparation methods and applications. (2015). Google Patents.

Sources

- 1. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. scispace.com [scispace.com]

- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 5. 250 years of improving lives with chlor-alkali chemistry - World Chlorine Council [worldchlorine.org]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discoveryjournals.org [discoveryjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes: 3-(4-Chloro-phenoxy)-benzyl-hydrazine as a Versatile Intermediate in Heterocyclic Drug Scaffolds

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 3-(4-Chloro-phenoxy)-benzyl-hydrazine, a bespoke pharmaceutical intermediate. We present a robust, multi-step synthetic pathway to obtain this key building block and demonstrate its utility in the construction of substituted pyrazole heterocycles, a class of compounds with significant therapeutic interest. The protocols herein are designed for researchers and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles.

Introduction and Rationale

In the landscape of modern drug discovery, the development of novel molecular scaffolds is paramount. Substituted benzyl-hydrazines are highly valuable intermediates, serving as versatile precursors for a wide array of nitrogen-containing heterocycles.[1] The target molecule, 3-(4-Chloro-phenoxy)-benzyl-hydrazine, combines several key structural features: a diaryl ether linkage, a chlorinated phenyl ring, and a reactive benzyl-hydrazine moiety. This unique combination makes it an attractive starting material for synthesizing complex molecules with potential applications as anti-inflammatory, anti-cancer, or anti-microbial agents.[2][3]

The diaryl ether motif provides conformational rigidity and can engage in specific interactions within biological targets, while the chlorophenyl group can modulate lipophilicity and metabolic stability. The benzyl-hydrazine group is the primary reactive handle, primed for cyclocondensation reactions to form stable heterocyclic systems like pyrazoles and indazoles.[4][5] This guide will first detail a reliable synthetic route to access this intermediate and then provide a validated protocol for its use in constructing a 1,3,5-trisubstituted pyrazole, a privileged scaffold in medicinal chemistry.[6][7]

Physicochemical Properties of the Intermediate

The properties of 3-(4-Chloro-phenoxy)-benzyl-hydrazine are predicted based on its structure. Actual values should be confirmed by empirical analysis.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃ClN₂O |

| Molecular Weight | 248.71 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water |

| Boiling Point | > 300 °C (decomposes) |

| Melting Point | Not available; likely a low-melting solid or high-boiling oil |

Synthesis of 3-(4-Chloro-phenoxy)-benzyl-hydrazine